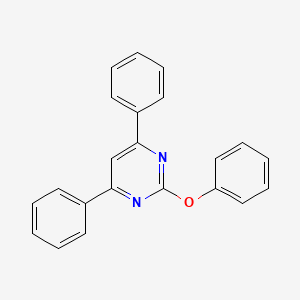

2-phenoxy-4,6-diphenylpyrimidine

Descripción

Propiedades

IUPAC Name |

2-phenoxy-4,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)25-19-14-8-3-9-15-19/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBGDKDDIHPIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346046 | |

| Record name | 2-Phenoxy-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300358-65-0 | |

| Record name | 2-Phenoxy-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-phenoxy-4,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified using column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Análisis De Reacciones Químicas

2-phenoxy-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or the phenyl groups.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenyl groups, especially under basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced pyrimidine derivatives.

Aplicaciones Científicas De Investigación

2-phenoxy-4,6-diphenylpyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Mecanismo De Acción

The mechanism of action of 2-phenoxy-4,6-diphenylpyrimidine varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division, thereby exhibiting anticancer activity . The molecular targets and pathways involved include binding to the active site of the enzyme and disrupting its function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

2-Chloro-4,6-diphenylpyrimidine

- Substituent: Chlorine at position 2 (vs. phenoxy in the target compound).

- Reactivity: Chlorine acts as a superior leaving group, facilitating nucleophilic substitution. This makes it a preferred intermediate for synthesizing derivatives like 2-amino or 2-alkoxy variants .

- Applications : Used in pharmaceutical intermediates and ligand synthesis for metal complexes.

4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine

- Substituents: Methyl groups at positions 4 and 6; nitro-phenoxy at position 2.

- Electronic effects: Nitro groups increase electron-withdrawing effects, reducing aromatic ring electron density compared to the phenyl groups in 2-phenoxy-4,6-diphenylpyrimidine.

- Applications : Primarily explored in agrochemical research due to bioactivity .

2-Amino-4,6-diphenylpyrimidine

- Substituent: Amino group at position 2.

- Reactivity: Amino groups enable diazotization and Schiff base formation, offering pathways to fused heterocycles (e.g., indole derivatives via photocyclization) .

- Biological relevance: Serves as a scaffold for adenosine receptor antagonists in Parkinson’s disease research .

Electronic and Thermal Properties

Key Research Findings

Electron-Deficient Core Advantage : The 4,6-diphenylpyrimidine backbone enhances charge transport in OLEDs, outperforming triazine-based analogs in efficiency (EQE > 20%) .

Substituent-Driven Reactivity: Phenoxy groups reduce electrophilicity at position 2 compared to chloro analogs, limiting SNAr utility but improving thermal stability .

Biological Activity Trade-offs: Amino-substituted derivatives show higher receptor affinity but lower metabolic stability than phenoxy variants .

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Guanidine, DMF, 50–60°C, 7h | 4,6-Diphenyl-2-aminopyrimidine | 65–75% |

| 2 | Ac₂O, reflux | Acetylated derivative | 80–85% |

How can spectroscopic and crystallographic data validate the structure of 2-phenoxy-4,6-diphenylpyrimidine derivatives?

Q. Basic

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.2 ppm) and pyrimidine ring carbons (δ 160–170 ppm) . For example, 2-chloro-4,6-diphenylpyrimidine shows a singlet for the pyrimidine C-H at δ 8.02 .

- X-ray crystallography : Reveals dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings) and hydrogen-bonding networks .

Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference. For crystallography, recrystallize from ethyl acetate/petroleum ether mixtures to obtain high-quality crystals .

What strategies improve regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on pyrimidine cores?

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4- and 6-positions activate the pyrimidine ring for SNAr at the 2-position .

- Steric control : Bulky substituents on the nucleophile (e.g., phenoxy vs. methoxy) influence substitution patterns. For example, 2-phenoxy-4,6-dichloro-1,3,5-triazine reacts selectively at the 4-position with smaller nucleophiles .

- Temperature modulation : Lower temperatures (0–5°C) favor mono-substitution, while higher temperatures promote di-substitution .

Case Study : Replacing 2-chloro with 2-phenoxy in 4,6-diphenylpyrimidine increases steric hindrance, reducing unwanted side reactions .

How do structural modifications of 4,6-diphenylpyrimidine derivatives affect HDAC inhibitory activity?

Q. Advanced

- Substituent effects : Benzamide derivatives with electron-donating groups (e.g., -OCH₃) enhance binding to HDAC-10, as shown by molecular docking (ΔG = −9.2 kcal/mol for compound 6b vs. −8.5 kcal/mol for Vorinostat) .

- Selectivity : Hydrophobic substituents (e.g., diphenyl groups) improve selectivity for HDAC-10 over HDAC-2/6 .

Q. Advanced

- Assay variability : Test compounds across multiple cell lines (e.g., cervical cancer vs. neuroblastoma) to confirm activity trends .

- Toxicological profiling : Use in silico tools (e.g., ProTox-II) to predict carcinogenicity. For instance, compound 6d showed mouse carcinogenicity but not in rats, highlighting species-specific effects .

- Dose-response analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum concentration) to resolve discrepancies .

What purification techniques are optimal for isolating 2-phenoxy-4,6-diphenylpyrimidine derivatives?

Q. Basic

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar intermediates .

- Recrystallization : Ethanol or CH₂Cl₂/hexane mixtures yield high-purity crystals (e.g., 5-hydroxy-4,6-diphenylpyrimidine, mp 181–182°C) .

- Solvent selection : DCM/MeOH (9:1) effectively removes unreacted starting materials .

How can hydrolysis reactions be tailored to synthesize hydroxy-substituted pyrimidines?

Q. Advanced

- Basic hydrolysis : Reflux with 20% KOH converts ester derivatives (e.g., methyl esters) to carboxylic acids, followed by acidification to isolate hydroxy-pyrimidines .

- Controlled conditions : Shorter reaction times (1–2 h) prevent over-hydrolysis. For example, 5-hydroxy-4,6-diphenylpyrimidine is obtained in 76% yield after 1 h .

Critical Note : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.